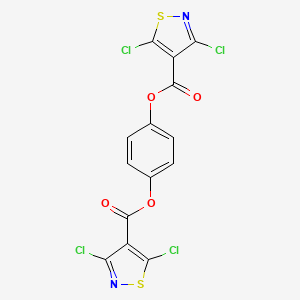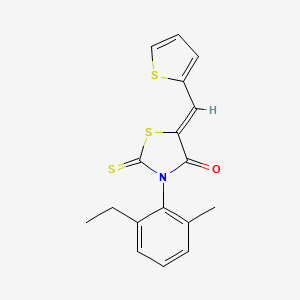
1,4-phenylene bis(3,5-dichloroisothiazole-4-carboxylate)
説明
1,4-phenylene bis(3,5-dichloroisothiazole-4-carboxylate), commonly known as PDI, is a versatile chemical compound that has gained significant attention in the field of materials science and biomedical research. PDI is a rigid, planar molecule that exhibits excellent electron-accepting properties, making it an essential component in various organic optoelectronic devices, including solar cells, light-emitting diodes, and field-effect transistors. Additionally, PDI has shown promising results in biological applications, such as imaging and drug delivery.
作用機序
The mechanism of action of PDI in materials science and biomedical research varies depending on the application. In materials science, PDI acts as an electron-accepting material, improving the efficiency of organic optoelectronic devices. In biomedical research, PDI acts as a fluorescent probe for imaging applications and a carrier for therapeutics in drug delivery applications.
Biochemical and Physiological Effects:
PDI has shown minimal toxicity in vitro and in vivo, making it an ideal candidate for biomedical applications. However, further studies are required to determine the long-term effects of PDI exposure on human health.
実験室実験の利点と制限
One of the main advantages of using PDI in lab experiments is its versatility. PDI can be easily modified to suit various applications, making it a valuable tool in materials science and biomedical research. Additionally, PDI exhibits excellent photo and thermal stability, making it an ideal candidate for optoelectronic devices. However, one of the limitations of using PDI in lab experiments is its cost. PDI is a relatively expensive compound, which may limit its use in certain applications.
将来の方向性
There are several future directions for PDI research. In materials science, researchers are exploring the use of PDI in the fabrication of organic field-effect transistors, where it acts as an electron-transporting material. Additionally, researchers are investigating the use of PDI in the fabrication of perovskite solar cells, where it acts as a hole-transporting material.
In biomedical research, researchers are exploring the use of PDI in cancer therapy. PDI has shown promising results in photodynamic therapy, where it acts as a photosensitizer, leading to the destruction of cancer cells. Additionally, researchers are investigating the use of PDI in the treatment of bacterial infections, where it acts as an antibacterial agent.
Conclusion:
In conclusion, PDI is a versatile compound that has gained significant attention in the field of materials science and biomedical research. PDI exhibits excellent electron-accepting properties, making it an essential component in various organic optoelectronic devices. Additionally, PDI has shown promising results in imaging and drug delivery applications. Further research is required to fully understand the potential of PDI in various applications.
科学的研究の応用
PDI has been extensively studied for its applications in materials science and biomedical research. In the field of materials science, PDI has been used as an electron-accepting material in organic solar cells, where it acts as a bridge between the electron donor and acceptor materials, improving the efficiency of the device. PDI has also been used in the fabrication of organic light-emitting diodes, where it acts as an electron-transporting layer, leading to improved device performance.
In biomedical research, PDI has been used as a fluorescent probe for imaging applications. PDI has shown excellent photostability and high quantum yield, making it an ideal candidate for imaging applications. Additionally, PDI has been used in drug delivery applications, where it acts as a carrier for therapeutics, improving their solubility and bioavailability.
特性
IUPAC Name |
[4-(3,5-dichloro-1,2-thiazole-4-carbonyl)oxyphenyl] 3,5-dichloro-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4N2O4S2/c15-9-7(11(17)25-19-9)13(21)23-5-1-2-6(4-3-5)24-14(22)8-10(16)20-26-12(8)18/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCACWZQLOADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(SN=C2Cl)Cl)OC(=O)C3=C(SN=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-methoxy-5-methylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4835076.png)
![2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B4835089.png)

![N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4835112.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4835119.png)
![3-(5-chloro-2-methoxyphenyl)-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4835123.png)
![ethyl 4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B4835139.png)
![butyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B4835145.png)
![7-cycloheptyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4835158.png)
![5-[2-(4-methylphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4835175.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4835183.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-propylglycinamide](/img/structure/B4835193.png)